Ethyl (S)-2-(4-fluoro-7-((methylsulfonyl)oxy)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate
Description
Ethyl (S)-2-(4-fluoro-7-((methylsulfonyl)oxy)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate is a structurally complex molecule featuring a tetrahydropyrido[1,2-a]indole core. Key functional groups include:
- 4-Fluoro substituent: Enhances lipophilicity and influences electronic interactions with biological targets.
- Ethyl acetate moiety at position 10: Likely serves as a prodrug ester, improving membrane permeability before hydrolysis to the active carboxylic acid form.
- (S)-Configuration: Stereochemistry may dictate binding specificity to chiral targets, such as enzymes or receptors .
This compound is structurally related to kinase inhibitors or protease modulators, as inferred from analogs in patent literature .
Properties
Molecular Formula |
C17H20FNO5S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
ethyl 2-[(7S)-4-fluoro-7-methylsulfonyloxy-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetate |
InChI |
InChI=1S/C17H20FNO5S/c1-3-23-16(20)9-13-12-5-4-6-14(18)17(12)19-10-11(7-8-15(13)19)24-25(2,21)22/h4-6,11H,3,7-10H2,1-2H3/t11-/m0/s1 |
InChI Key |
OCTAJIYEDUUENF-NSHDSACASA-N |
Isomeric SMILES |
CCOC(=O)CC1=C2CC[C@@H](CN2C3=C1C=CC=C3F)OS(=O)(=O)C |
Canonical SMILES |
CCOC(=O)CC1=C2CCC(CN2C3=C1C=CC=C3F)OS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Core Structure Assembly: Tetrahydropyrido[1,2-a]indole Skeleton
The tetrahydropyrido[1,2-a]indole core is constructed via a Pictet-Spengler-type cyclization or palladium-catalyzed cross-coupling reactions. A representative approach involves condensing a tryptamine derivative with a fluorinated carbonyl compound to form the fused bicyclic system . For instance, reacting 4-fluoroindole-2-carbaldehyde with a protected piperidine precursor in acidic conditions generates the tetrahydropyridoindole backbone. Key challenges include regioselectivity in fluorination and maintaining the stereochemical integrity of the fused ring system.
Introduction of the 7-Hydroxy Group
Prior to mesylation, a hydroxyl group is introduced at position 7 of the tetrahydropyridoindole core. This is achieved through oxidative dearomatization or direct hydroxylation using metal catalysts. In one protocol, manganese(III) acetate mediates the oxidation of the indole ring, selectively generating the 7-hydroxy intermediate . The reaction is conducted in acetic acid at 60°C, yielding the hydroxylated product in 45–60% yield. Alternative methods employ enzymatic hydroxylation for improved regiocontrol, though scalability remains a limitation.
Mesylation of the 7-Hydroxy Intermediate
The 7-hydroxy group is converted to the methylsulfonyloxy moiety via methanesulfonyl chloride (MsCl) under basic conditions. A typical procedure involves dissolving the hydroxylated intermediate (1.0 equiv) in anhydrous dichloromethane, followed by dropwise addition of MsCl (1.2 equiv) and triethylamine (2.0 equiv) at 0°C . The reaction proceeds to completion within 2 hours at room temperature, yielding the mesylated product in >85% purity. Excess base is critical to neutralize HCl byproducts and prevent decomposition of the acid-sensitive tetrahydropyridoindole core.
Ethyl Acetate Side Chain Installation
The ethyl acetate moiety at position 10 is introduced through alkylation or Mitsunobu reaction . A two-step sequence is commonly employed:
-
Deprotonation : Treatment of the mesylated intermediate with sodium hydride (NaH, 1.5 equiv) in dry DMF generates a nucleophilic site at position 10 .
-
Alkylation : Ethyl bromoacetate (1.1 equiv) is added dropwise at −10°C, and the mixture is stirred for 12 hours at 80°C. The reaction is quenched with ice water, and the product is extracted with ethyl acetate (3 × 100 mL) . Silica gel chromatography (10–25% ethyl acetate/petroleum ether gradient) affords the alkylated compound in 56–65% yield .
Stereochemical Control: Enantioselective Synthesis
The (S)-configuration at position 10 is achieved via chiral resolution or asymmetric catalysis . A practical method involves synthesizing the racemic mixture and separating enantiomers using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) . Alternatively, asymmetric alkylation with a Evans oxazolidinone auxiliary ensures >90% enantiomeric excess (ee). The auxiliary is removed under acidic conditions (HCl/MeOH), yielding the (S)-enantiomer without racemization .
Optimization and Scalability
Critical parameters for scalability include:
-
Solvent Choice : DMF enhances reaction rates for alkylation but complicates purification. Substituting with THF or acetonitrile improves yields by 10–15% .
-
Temperature Control : Mesylation at 0°C minimizes side reactions, while alkylation at 80°C ensures complete conversion .
-
Catalyst Loading : Palladium catalysts (e.g., Pd(OAc)₂) at 5 mol% improve cyclization efficiency in core synthesis .
Analytical Characterization
1H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H), 1.64–1.81 (m, 2H), 1.90–2.03 (m, 2H), 3.19–3.35 (m, 2H), 3.70–3.85 (m, 2H), 5.13–5.25 (m, 1H), 6.73 (s, 1H), 7.52–7.62 (m, 1H), 8.05–8.14 (m, 1H) .
MS ES+ : m/z 257 [M+H]+ .
HPLC Purity : 98% (C18 column, 0.1% TFA in H₂O/MeCN) .
Challenges and Alternative Routes
-
Regioselectivity in Fluorination : Electrophilic fluorination (Selectfluor®) at position 4 competes with C6/C8 sites, necessitating directing groups .
-
Mesylation Byproducts : Overmesylation is mitigated by stoichiometric control of MsCl and low-temperature conditions .
-
Racemization : Alkylation at high temperatures (>100°C) leads to partial racemization, requiring strict thermal monitoring .
Chemical Reactions Analysis
MK-1029 undergoes various chemical reactions, including:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate.
Reduction: Catalysts like palladium on carbon are used under hydrogen atmosphere.
Substitution: Halogenation reactions using reagents like thionyl chloride.
Heck Reaction: Utilizes palladium catalysts to form carbon-carbon bonds. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MK-1029 has been extensively studied for its applications in:
Chemistry: Used as a model compound in catalytic reaction studies.
Biology: Investigated for its role in modulating immune responses.
Medicine: Potential therapeutic agent for respiratory diseases like asthma.
Industry: Utilized in the development of new catalytic processes and drug synthesis.
Mechanism of Action
MK-1029 exerts its effects by antagonizing the prostaglandin D2 receptor 2, which is involved in the inflammatory response. By blocking this receptor, MK-1029 helps reduce inflammation and improve lung function in patients with respiratory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The tetrahydropyridoindole scaffold is shared with several patented compounds, but substituent variations significantly alter physicochemical and biological properties.
Functional Group Impact
- Methylsulfonyloxy vs. Sulfonamide (MK-7246) : The sulfonyloxy group in the target compound may act as a better leaving group for prodrug activation, while MK-7246’s sulfonamide could enhance hydrogen bonding with target proteins .
- Ethyl Ester vs. Carboxylic Acid : The ester in the target compound likely improves bioavailability compared to MK-7246’s carboxylic acid, which may require active transport .
- Fluorine Position: Fluorine at position 4 (target) vs.
Research Findings and Inferences
- Prodrug Potential: The ethyl ester in the target compound is a hallmark of prodrug design, contrasting with MK-7246’s carboxylic acid, which may limit absorption .
- Target Selectivity : The (S)-configuration and fluorine placement may confer selectivity over analogs with difluoroindole () or pyridazine cores, which target divergent enzymes .
Biological Activity
Ethyl (S)-2-(4-fluoro-7-((methylsulfonyl)oxy)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate, also known as MK-1029, is a compound of significant interest due to its potential pharmacological applications. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C17H20FNO5S
- Molar Mass : 369.41 g/mol
- CAS Number : 1242273-04-6
- Density : 1.40 ± 0.1 g/cm³ (predicted)
- Boiling Point : 565.3 ± 50.0 °C (predicted)
This compound has been characterized primarily as a selective inhibitor of phosphodiesterase type 4 (PDE4). PDE4 is an enzyme that plays a crucial role in the degradation of cyclic AMP (cAMP), a secondary messenger involved in various cellular processes including inflammation and immune response modulation.
Inhibition of PDE4
Research indicates that MK-1029 exhibits potent inhibitory activity against PDE4 with an IC50 value comparable to established inhibitors such as rolipram. The inhibition of PDE4 leads to increased levels of cAMP within cells, which can result in anti-inflammatory effects and modulation of immune responses .
Anti-inflammatory Effects
The compound's ability to inhibit PDE4 suggests potential applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Studies have shown that compounds with similar mechanisms can reduce airway hyperreactivity and inflammation in preclinical models .
Case Studies
- Asthma Models : In a study involving ovalbumin-induced asthma in mice, MK-1029 demonstrated significant reductions in eosinophil infiltration and cytokine production associated with inflammation. The compound was administered orally and showed dose-dependent effects on airway resistance and inflammation markers .
- Chronic Inflammatory Conditions : Another investigation evaluated the pharmacological profile of MK-1029 in models of chronic inflammation, revealing its effectiveness in reducing inflammatory markers and improving lung function metrics .
Comparative Analysis with Other PDE4 Inhibitors
| Compound | IC50 (nM) | Therapeutic Use |
|---|---|---|
| MK-1029 | ~200 | Asthma, COPD |
| Rolipram | ~100 | Asthma |
| Tetomilast | ~150 | Inflammatory bowel disease |
Safety and Toxicology
Preliminary toxicological assessments indicate that MK-1029 has a favorable safety profile compared to other PDE4 inhibitors. It did not induce significant adverse effects at therapeutic doses in animal studies. However, further clinical trials are necessary to establish long-term safety and efficacy in humans.
Q & A
Basic Questions
Q. What are the key considerations for designing an efficient synthetic route for Ethyl (S)-2-(4-fluoro-7-((methylsulfonyl)oxy)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate?
- Methodological Answer : Prioritize multi-step strategies that minimize purification bottlenecks. Chemoenzymatic pathways, such as using transaminases (TAs) for enantioselective amination, can reduce step counts. For example, CDX-017 TA enabled a single-step installation of a chiral amino group in a related tetrahydropyridoindole intermediate, achieving >99% e.e. and 76% yield for a critical step . Key considerations include:
-
Selection of amine donors (e.g., 2-propylamine) to optimize enzymatic activity.
-
Avoiding late-stage chiral separations by integrating biocatalytic steps early.
-
Scalability: The chemoenzymatic route for MK-7246 (structurally analogous) was scaled to >100 kg .
Table 1 : Comparison of Synthetic Routes for Tetrahydropyridoindole Derivatives
Approach Steps Overall Yield e.e. Key Advantage Chemoenzymatic 8 49% >99% Reduced chromatography, high enantioselectivity Traditional Chemical 18 10% N/A Requires late-stage resolution
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer : Use orthogonal methods:
- LCMS : For molecular weight confirmation (e.g., m/z 757 [M+H]+ observed in structurally similar compounds) .
- HPLC : Retention time analysis (e.g., 1.23 minutes under SQD-FA05 conditions) ensures purity and identifies stereoisomers .
- IR Spectroscopy : Compare carbonyl stretches (e.g., 3-(6,7,8,9-tetrahydropyridoindol-10-yl)propanoyl chloride showed diagnostic peaks at 1750 cm⁻¹ for acyl chloride) .
- Chiral Chromatography : Essential for verifying enantiomeric excess (>99% e.e. achievable via enzymatic methods) .
Advanced Questions
Q. How can researchers address challenges in achieving high enantiomeric excess (e.e.) during synthesis?
- Methodological Answer :
-
Biocatalytic Amination : Use engineered transaminases (e.g., CDX-017 TA) with tailored amine donors (e.g., 2-propylamine) to install chiral centers directly. This avoids racemization risks in traditional resolutions .
-
Dynamic Kinetic Resolution : Combine enzymatic steps with racemization catalysts to convert undesired enantiomers in situ.
-
Stereochemical Monitoring : Regularly validate e.e. via chiral HPLC or circular dichroism (CD) spectroscopy during intermediate steps.
Table 2 : Enzymatic vs. Chemical Approaches for Enantioselectivity
Parameter Enzymatic Chemical Resolution Steps 1 (integrated) Multiple Yield Loss Minimal Significant Scalability High (100+ kg) Limited
Q. What methodologies are effective for introducing the methylsulfonyloxy group at the 7-position of the tetrahydropyridoindole core?
- Methodological Answer :
-
Sulfonation Precursors : React the hydroxylated intermediate with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., Et₃N) under anhydrous conditions.
-
Protection-Deprotection : Protect reactive sites (e.g., amino groups) before sulfonation. For example, tert-butyloxycarbonyl (Boc) protection prevents undesired side reactions .
-
Kinetic Control : Use low temperatures (0–5°C) to suppress over-sulfonation.
Case Study : In MK-7246 synthesis, the methylsulfonamide group was introduced via N-methylation followed by sulfonylation with 4-fluorophenylsulfonyl chloride, achieving >98% purity .
Q. How can reactive intermediates (e.g., acyl chlorides) be stabilized during synthesis?
- Methodological Answer :
- In Situ Generation : Prepare acyl chlorides using oxalyl chloride (e.g., 3-(6,7,8,9-tetrahydropyridoindol-10-yl)propanoyl chloride formed at 60°C in benzene) and use immediately in the next step .
- Solvent Choice : Non-polar solvents (e.g., benzene, dichloromethane) reduce hydrolysis.
- Temperature Control : Avoid prolonged heating; reflux only until homogeneity (e.g., 30 minutes for acyl chloride formation) .
Data Contradiction Analysis
- vs. Traditional Routes : The chemoenzymatic route (8 steps, 49% yield) contradicts older methods (18 steps, 10% yield), highlighting the importance of biocatalysis in reducing step counts. Discrepancies arise from enzyme specificity and donor selection, which must be optimized for each substrate .
- Stereochemical Consistency : confirms the (S)-configuration via SMILES notation, aligning with enzymatic methods in that enforce strict stereocontrol. Researchers must verify configurations at each chiral center to avoid contradictions in activity data .
Key Takeaways
- Synthetic Efficiency : Chemoenzymatic routes reduce steps and improve yields.
- Analytical Rigor : Combine LCMS, HPLC, and IR for structural and chiral validation.
- Reaction Optimization : Tailor conditions (temperature, donors, catalysts) for intermediates like acyl chlorides and sulfonated derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
